molecular formula C23H32O4 B1670252 Deoxycorticosterone acetate CAS No. 56-47-3

Deoxycorticosterone acetate

Numéro de catalogue: B1670252
Numéro CAS: 56-47-3
Poids moléculaire: 372.5 g/mol
Clé InChI: VPGRYOFKCNULNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'acétate de desoxycorticostérone, également connu sous le nom de 11-désoxycorticostérone 21-acétate, est un médicament minéralocorticoïde et un ester minéralocorticoïde. Il est couramment utilisé dans le traitement de l'insuffisance surrénalienne et de la maladie d'Addison. Ce composé est formulé sous forme de solution huileuse et administré par injection intramusculaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acétate de desoxycorticostérone est synthétisé à partir de la 11-désoxycorticostérone. La synthèse implique l'acétylation de la 11-désoxycorticostérone à l'aide d'anhydride acétique en présence d'une base telle que la pyridine. La réaction est généralement effectuée sous reflux pour assurer une acétylation complète .

Méthodes de production industrielle : Dans les milieux industriels, l'acétate de desoxycorticostérone est produit par acétylation de la 11-désoxycorticostérone à l'aide d'anhydride acétique et d'un catalyseur approprié. Le mélange réactionnel est ensuite purifié par cristallisation ou chromatographie pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Structural Characteristics and Reactivity

DOCA (C₂₃H₃₂O₄) is the 21-acetate ester of deoxycorticosterone (DOC). Its structure includes:

  • A pregnane skeleton (four fused rings)

  • A ketone group at C3

  • A hydroxyl group at C21, esterified with acetic acid

  • No hydroxylation at C11 or C18 (unlike aldosterone or corticosterone)

Key reactive sites :

  • C21 acetate group : Prone to enzymatic hydrolysis.

  • C3 ketone : Participates in redox reactions.

  • C4-C5 double bond : Susceptible to hydrogenation.

Metabolic Transformations

DOCA undergoes enzymatic modifications in vivo to exert biological effects:

Table 1: Key Metabolic Reactions of DOCA

Enzyme/SystemReactionOutcomeReference
Esterases (plasma, liver)Hydrolysis of C21 acetate groupDOC + acetic acid
CYP3A4 (liver)Hydroxylation at C6β or C2β6β-OH-DOCA / 2β-OH-DOCA
11β-hydroxylaseDOC → CorticosteroneLoss of mineralocorticoid activity

Notable findings :

  • DOCA’s acetate group is rapidly cleaved in vivo, releasing active DOC .

  • CYP3A4-mediated hydroxylation reduces DOCA’s half-life by enhancing renal clearance .

Hydrolysis of the Acetate Ester

The C21 acetate group determines DOCA’s pharmacokinetics:

Table 2: Hydrolysis Conditions and Products

ConditionCatalyst/EnzymeProductsRate Constant
In vivo (plasma)Nonspecific esterasesDOC + acetic acidt₁/₂ = 2–4 h
In vitro (pH 7.4)Alkaline phosphataseDOC + acetate ionsComplete in 24 h
Acidic hydrolysisHCl (1M)DOC + acetic acid90% yield at 60°C
  • Hydrolysis is pH-dependent: Faster in alkaline environments .

  • DOC’s bioactivity (e.g., Na⁺ retention) depends on this reaction .

Receptor Interactions and Functional Consequences

DOCA’s hydrolyzed product (DOC) binds to mineralocorticoid receptors (MR) , triggering genomic and non-genomic signaling:

InteractionMechanismFunctional OutcomeReference
MR binding (kidney)DOC-MR complex → Na⁺/K⁺-ATPase upregulationSodium retention, potassium excretion
Cross-reactivityWeak binding to glucocorticoid receptorsAnti-inflammatory effects

Experimental models :

  • DOCA-salt hypertension studies show MR-dependent cardiac inflammation and fibrosis .

  • Endothelial MR deletion reduces DOCA-induced cardiac injury but not renal damage .

Stability and Degradation

  • Thermal stability : Stable up to 160°C; decomposes at higher temperatures .

  • Photolysis : UV light induces C4-C5 double bond isomerization, reducing bioactivity .

  • Oxidation : C3 ketone is resistant to auto-oxidation under physiological conditions .

Applications De Recherche Scientifique

Hypertension Research

Mechanisms of Action
Deoxycorticosterone acetate is widely used to induce hypertension in animal models. The DOCA-salt model is characterized by increased blood pressure due to sodium retention and increased vascular resistance. It serves as a valuable tool for studying the pathophysiology of hypertension and testing potential therapeutic interventions.

Case Study: DOCA-Salt Hypertension Model
A study investigated the effects of apocynin, an NADPH oxidase inhibitor, on arterial stiffness in this compound-salt-induced hypertensive rats. The results indicated that treatment with apocynin significantly reduced reactive oxygen species levels and arterial stiffness, highlighting the role of oxidative stress in DOCA-induced hypertension .

Parameter Control Group DOCA-Salt Group Apocynin Treatment
Blood Pressure (mmHg)120 ± 5160 ± 10140 ± 8
Collagen Deposition (mg/cm)0.85 ± 0.041.03 ± 0.090.84 ± 0.04

Cardiac Remodeling Studies

This compound has been instrumental in understanding cardiac remodeling processes associated with hypertension. Studies have shown that chronic administration leads to significant changes in cardiac structure and function.

Case Study: Cardiac vs. Renal Injury
A comparative study examined the effects of this compound-induced hypertension on cardiac versus renal injury. Findings revealed that endothelial mineralocorticoid receptor deletion ameliorated cardiac remodeling but did not significantly impact renal injury, suggesting different pathophysiological mechanisms at play .

Parameter Cardiac Injury Renal Injury
Inflammation ScoreReducedSignificant
Fibrosis LevelModerateSevere

Vascular Health Studies

Research utilizing this compound has provided insights into vascular health, particularly regarding vascular smooth muscle reactivity and structural changes in response to hypertensive stimuli.

Case Study: Vascular Response to DOCA
In a study assessing vascular responses, it was found that DOCA-salt hypertension led to heightened responsiveness to vasoconstrictors due to increased adrenoceptor reactivity. This model has been pivotal in exploring potential pharmacological interventions aimed at reducing vascular stiffness and improving endothelial function .

Immune System Interactions

Recent studies have also explored the impact of this compound on immune system activation in the context of hypertension.

Case Study: Immune Activation
Research indicated that DOCA-salt treatment activates immune pathways associated with sympathetic nervous system overdrive, suggesting a link between hypertension and immune response modulation . This finding opens avenues for investigating therapies targeting immune pathways in hypertensive patients.

Mécanisme D'action

Desoxycorticosterone acetate exerts its effects by acting as an agonist of the mineralocorticoid receptor. Upon binding to the receptor, it forms a steroid-receptor complex that translocates to the nucleus. This complex binds to specific DNA sequences, leading to the transcription of genes involved in sodium retention and potassium excretion. The overall effect is an increase in sodium reabsorption and potassium excretion, which helps regulate electrolyte balance and blood pressure .

Comparaison Avec Des Composés Similaires

Uniqueness: Desoxycorticosterone acetate is unique in its specific use for treating adrenocortical insufficiency and its role as a precursor in the synthesis of other corticosteroids. Its acetate ester form allows for prolonged action compared to its non-esterified counterpart .

Activité Biologique

Deoxycorticosterone acetate (DOCA) is a synthetic derivative of deoxycorticosterone, primarily recognized for its potent mineralocorticoid activity. It plays a significant role in various physiological processes, particularly in the regulation of blood pressure and electrolyte balance. This article delves into the biological activities of DOCA, supported by research findings, case studies, and data tables.

Overview of this compound

DOCA is synthesized from progesterone and acts primarily as a mineralocorticoid, influencing sodium retention and potassium excretion in the kidneys. Its biological activity is crucial for maintaining fluid balance and blood pressure homeostasis. The compound has limited glucocorticoid activity compared to other corticosteroids but can be converted into corticosterone, which possesses both mineralocorticoid and glucocorticoid effects .

  • Mineralocorticoid Activity :
    • DOCA binds to mineralocorticoid receptors (MR) in the renal tubules, promoting sodium reabsorption and potassium excretion. This action leads to increased blood volume and blood pressure.
  • Progestogenic Activity :
    • Although primarily a mineralocorticoid, DOCA exhibits some progestogenic effects, being one-third to one-tenth as potent as progesterone when administered systemically .
  • Hypertensive Effects :
    • DOCA is commonly used in experimental models to induce hypertension, particularly in conjunction with a high-salt diet. This model helps elucidate mechanisms underlying salt-sensitive hypertension and cardiovascular diseases .

Hypertension Induction Models

  • DOCA-Salt Hypertension Model :
    In studies involving rats treated with DOCA and salt, significant increases in systolic blood pressure were observed (e.g., 162.57 mmHg vs. 136.10 mmHg in control groups). This model has been instrumental in studying cardiovascular responses to mineralocorticoids .
  • Cardiac Remodeling :
    Chronic administration of DOCA has been linked to cardiac hypertrophy and remodeling. For instance, echocardiographic assessments revealed increased left ventricular wall thickness in DOCA-treated pigs compared to controls (16 ± 1 mm vs. 12 ± 1 mm) .

Effects on Gut Microbiota

Recent studies have indicated that DOCA-salt-induced hypertension may be associated with gut microbiota dysbiosis. Treatment with captopril (an antihypertensive) was shown to rebalance gut microbiota and significantly reduce blood pressure in hypertensive rat models .

Data Tables

Study Findings Blood Pressure (mmHg) Notes
Study ADOCA + Salt162.57Significant increase vs control
Study BCaptopril treatment136.10Rebalanced gut microbiota
Study CCardiac Hypertrophy138 ± 5Left ventricular hypertrophy observed

Propriétés

IUPAC Name

[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGRYOFKCNULNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-47-3
Record name Percorten
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxycorticosterone acetate
Reactant of Route 2
Deoxycorticosterone acetate
Reactant of Route 3
Reactant of Route 3
Deoxycorticosterone acetate
Reactant of Route 4
Deoxycorticosterone acetate
Reactant of Route 5
Deoxycorticosterone acetate
Reactant of Route 6
Deoxycorticosterone acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.